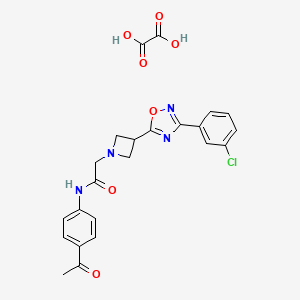
N-(4-acetylphenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetylphenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H21ClN4O7 and its molecular weight is 500.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetylphenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes an oxadiazole moiety, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antiviral Activity
Research indicates that derivatives of similar compounds exhibit significant antiviral properties. For instance, compounds structurally related to N-(4-acetylphenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide have shown efficacy against human adenovirus (HAdV) infections. A study demonstrated that certain analogues maintained sub-micromolar potency against HAdV while displaying low cytotoxicity, suggesting a favorable therapeutic index .
Antitumor Activity
The oxadiazole derivatives have been investigated for their antitumor properties. In vitro studies have shown that compounds containing oxadiazole rings can induce apoptosis in various cancer cell lines. For example, related compounds have been observed to inhibit cell proliferation and induce cell cycle arrest in breast and lung cancer cell lines .
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Viral Replication : Compounds may interfere with viral DNA replication processes, thereby inhibiting the lifecycle of viruses like HAdV .
- Induction of Apoptosis : The antitumor effects are often mediated through pathways involving the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of related compounds against HAdV, it was found that certain derivatives exhibited an IC50 value as low as 0.27 μM with minimal cytotoxic effects (CC50 = 156.8 μM). This study highlighted the potential for these compounds to be developed into therapeutic agents for treating viral infections in immunocompromised patients .
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of oxadiazole derivatives in human cancer cell lines. The results indicated that these compounds could significantly reduce viability in cancer cells while sparing normal cells, suggesting a targeted approach to cancer therapy .
Data Summary Table
| Biological Activity | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral (HAdV) | 0.27 | 156.8 | >580 |
| Antitumor (Breast Cancer) | 5.0 | 50.0 | 10 |
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3.C2H2O4/c1-13(27)14-5-7-18(8-6-14)23-19(28)12-26-10-16(11-26)21-24-20(25-29-21)15-3-2-4-17(22)9-15;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3,(H,23,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSPIWLUOJZYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














